molecular formula C25H28N2O9 B12753154 Remacemide fumarate CAS No. 136286-29-8

Remacemide fumarate

Cat. No.: B12753154
CAS No.: 136286-29-8
M. Wt: 500.5 g/mol
InChI Key: IVIHEEQVSROAPO-LVEZLNDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Remacemide fumarate is a compound that has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It acts as a low-affinity NMDA receptor antagonist and has sodium channel blocking properties . This compound has been investigated for its use in conditions such as epilepsy, Huntington’s disease, and Parkinson’s disease .

Preparation Methods

Chemical Reactions Analysis

Remacemide fumarate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Remacemide fumarate exerts its effects primarily through its action as a low-affinity NMDA receptor antagonist and sodium channel blocker . It binds to the NMDA receptor, inhibiting the excitatory neurotransmitter glutamate, which can help reduce neuronal excitotoxicity. Additionally, its sodium channel blocking properties contribute to its anticonvulsant effects. The compound is metabolized to FPL 12495, which has a stronger affinity for the NMDA receptor and enhances its neuroprotective effects .

Comparison with Similar Compounds

Remacemide fumarate can be compared to other NMDA receptor antagonists and sodium channel blockers:

    Ketamine: A well-known NMDA receptor antagonist with anesthetic and antidepressant properties.

    Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

    Phenytoin: A sodium channel blocker used as an anticonvulsant.

This compound is unique in its dual action as both an NMDA receptor antagonist and a sodium channel blocker, which may offer advantages in treating certain neurological conditions .

Properties

CAS No.

136286-29-8

Molecular Formula

C25H28N2O9

Molecular Weight

500.5 g/mol

IUPAC Name

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C17H20N2O.2C4H4O4/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14;2*5-3(6)1-2-4(7)8/h2-11H,12-13,18H2,1H3,(H,19,20);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

IVIHEEQVSROAPO-LVEZLNDCSA-N

Isomeric SMILES

CC(NC(=O)CN)(C1=CC=CC=C1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.